Methyl 2-methyl-5-oxocyclopentane-1-carboxylate

Description

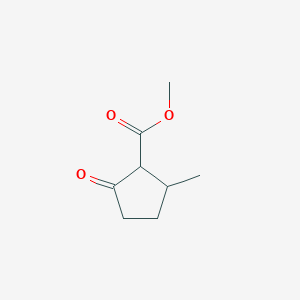

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate (CAS 18067-33-9) is a cyclopentane derivative featuring a ketone group at the 5-position and a methyl ester at the 1-position, with an additional methyl substituent at the 2-position. Its molecular formula is C₈H₁₂O₃, and it has a molecular weight of 156.18 g/mol .

Properties

IUPAC Name |

methyl 2-methyl-5-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-5-3-4-6(9)7(5)8(10)11-2/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYJAKSNXZQAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-5-oxocyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Conjugate Addition Reactions

The compound acts as a Michael acceptor , undergoing conjugate additions with nucleophiles. This reactivity is attributed to the electron-withdrawing effects of the ketone and ester groups, which activate the α,β-unsaturated system.

Example Reaction :

-

Nucleophile : Enolates or Grignard reagents

-

Conditions : Basic or organometallic environments

-

Outcome : Formation of substituted cyclopentane derivatives.

Knoevenagel Condensation

In synthetic routes toward complex natural products, this compound participates in Knoevenagel condensations to form fused ring systems.

Key Study :

-

Reactants : Tetronic acid, Hantzsch ester, L-proline (10 mol%)

-

Conditions : Methanol, room temperature, 24 hours

Nozaki-Hiyama-Kishi (NHK) Coupling

The compound has been utilized in NHK couplings to construct bicyclic frameworks.

Reaction Details :

| Parameter | Details |

|---|---|

| Substrate | Triflated derivative of the compound |

| Reagents | CrCl₂, NiCl₂ (10 mol%), 3 Å MS |

| Solvent/Temperature | DMF, 50°C, 24 hours |

| Yield | 69% |

| Product | Bicyclic intermediate with fused rings |

This reaction demonstrates stereochemical control, critical for natural product synthesis .

Radical Cyclization Reactions

Samarium iodide (SmI₂)-mediated cyclization has been employed to form polycyclic structures:

-

Substrate : Ketoaldehyde derivative

-

Conditions : SmI₂, H₂O (additive), THF

-

Outcome : Cyclized product with a 50% yield and 5:2 diastereomeric ratio .

Reduction

Oxidation

-

Reagents : Ozone, Zn/AcOH

-

Conditions : CH₂Cl₂/MeOH (5:1), –78°C to rt

Attempted Methylation and Cyclopropanation

Several strategies for C-5 methylation and cyclopropanation faced challenges:

Stability and Reactivity Trends

Scientific Research Applications

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-methyl-5-oxocyclopentane-1-carboxylate with three structurally related compounds:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Unique Features |

|---|---|---|---|---|---|

| This compound | 18067-33-9 | C₈H₁₂O₃ | 156.18 | Methyl ester, ketone, cyclopentane | 2-methyl substituent on cyclopentane ring |

| Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate | CID 560131 | C₉H₁₄O₃ | 170.21 | Ethyl ester, ketone, cyclopentane | Ethyl ester group; higher molecular weight |

| (1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid | 105632-19-7 | C₈H₁₂O₃ | 156.18 | Carboxylic acid, ketone, cyclopentane | Stereospecific dimethyl substitution |

| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 146231-54-1 | C₁₂H₁₉NO₃ | 225.28 | tert-Butyl ester, ketone, pyrrolidine | Fused bicyclic structure (cyclopentane-pyrrolidine) |

Physicochemical Properties

- This compound: Limited data on boiling point or solubility is available, but its ethyl analog (CID 560131) has predicted collision cross-section (CCS) values for mass spectrometry, such as 137.5 Ų for [M+H]+ adducts .

- Ethyl analog : Exhibits higher CCS values (e.g., 146.7 Ų for [M+Na]+), indicating larger molecular volume compared to the methyl derivative .

- Carboxylic acid analog : The stereospecific dimethyl substitution (1R,2R,3S configuration) may enhance crystallinity or biological activity, though toxicity data are unavailable .

Biological Activity

Methyl 2-methyl-5-oxocyclopentane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research studies and findings.

Chemical Structure and Properties

This compound features a cyclopentane ring with a carboxylate group and a ketone, which are critical for its biological interactions. The structure can be represented as follows:

This compound is synthesized through various methods, including cyclization reactions that yield functionalized bicyclic compounds.

Antitumor Activity

Recent studies have indicated that derivatives of cyclopentane compounds exhibit antitumor properties. For instance, a series of compounds similar in structure to this compound were synthesized and evaluated for their activity against human carcinoma cell lines. These studies revealed promising results, particularly in inhibiting cell proliferation in A-431 and A-549 cell lines with IC50 values ranging from 0.065 to 9.4 µmol/L .

The biological activity of this compound may be attributed to its ability to interact with protein tyrosine kinases (PTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions can disrupt signaling pathways that promote tumor growth and metastasis .

Study on Antitumor Agents

In a notable study, researchers designed and synthesized several novel derivatives based on the cyclopentane framework, including this compound. The synthesized compounds underwent rigorous testing against various cancer cell lines. The results indicated that modifications to the cyclopentane structure could enhance antitumor activity significantly, suggesting a structure-activity relationship that warrants further investigation .

Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The compound did not exhibit any endocrine-disrupting properties or significant aquatic toxicity, indicating a favorable safety profile for potential therapeutic applications .

Research Findings Summary

| Study | Findings | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| Study 1 | Antitumor activity observed | 0.065 - 9.4 µmol/L | A-431, A-549 |

| Study 2 | No endocrine disruption found | N/A | N/A |

| Study 3 | Structure modifications enhance activity | N/A | Various |

Q & A

Q. What are the established synthetic routes for Methyl 2-methyl-5-oxocyclopentane-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using ketone precursors. For example, cyclopentanone derivatives (e.g., 3-methyl-1,2-cyclopentanedione) undergo esterification with methanol under acidic catalysis. Key steps include:

- Base-mediated condensation : Use sodium ethoxide or potassium tert-butoxide in ethanol/methanol at reflux .

- Acid-catalyzed cyclization : Boron trifluoride diethyl etherate (BF₃·Et₂O) effectively promotes ring closure, as seen in analogous cyclopentane carboxylate syntheses .

Optimization Parameters :

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | BF₃·Et₂O, H₂SO₄ | BF₃ enhances regioselectivity |

| Solvent | Methanol, Ethanol | Polar aprotic solvents avoided |

| Temperature | 60–80°C (reflux) | Higher temps improve yield |

| Reaction Time | 6–12 hours | Monitor via TLC/HPLC |

Q. How is the structural identity of this compound confirmed in experimental settings?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray Crystallography : Refinement via SHELXL (SHELX suite) ensures precise determination of bond lengths and angles. SHELXTL is particularly robust for small-molecule structures .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.7 ppm, singlet) and ketone (δ ~210 ppm in ¹³C) are diagnostic.

- IR : Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1700 cm⁻¹ (ketone) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 171.1 (calculated for C₈H₁₀O₃).

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : Stable under inert atmospheres (N₂/Ar) at 0–6°C. Avoid moisture and strong oxidizers to prevent ester hydrolysis or ketone degradation .

- Decomposition Risks : Potential formation of cyclopentenone derivatives under prolonged heat (>100°C) or acidic conditions .

- Storage : Use amber vials with PTFE-lined caps; shelf life >12 months at –20°C.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or spectral properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level accurately models:

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites (e.g., ketone vs. ester carbonyl reactivity) .

- Vibrational Frequencies : Match IR peaks with <5% deviation from experimental data.

- Thermodynamic Stability : Compare conformers (e.g., boat vs. chair cyclopentane) to assess strain energy.

Software : Gaussian 16 or ORCA, validated against crystallographic data from SHELXL-refined structures .

Q. How should researchers resolve contradictions in experimental data (e.g., NMR vs. XRD results)?

- Methodological Answer :

- Cross-Validation : Use multiple techniques (e.g., NOESY for spatial proximity vs. XRD for absolute configuration).

- Error Analysis : Check for impurities via HPLC (≥95% purity required). For XRD, refine data with SHELXL’s TWIN/BASF commands to address twinning or absorption .

- Case Study : If NMR suggests equatorial methyl but XRD shows axial, re-evaluate solvent effects (e.g., DMSO-induced shifts) .

Q. What catalytic applications exist for this compound in asymmetric synthesis?

- Methodological Answer : The ketone and ester groups enable:

- Aldol Reactions : Asymmetric induction using proline-derived organocatalysts (e.g., L-proline in DMF, 25°C) .

- Michael Additions : Chiral Lewis acids (e.g., Cu(OTf)₂ with bisoxazoline ligands) yield enantioselective adducts.

Key Metrics :

| Application | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| Aldol Condensation | L-Proline | 85–92 | 70–80 |

| Michael Addition | Cu(OTf)₂/Bisoxazoline | 90–95 | 65–75 |

Q. How can degradation pathways be analyzed to improve synthetic yield or environmental safety?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Track mass loss at 150–200°C to identify thermal decomposition products.

- LC-MS/MS : Detect hydrolyzed products (e.g., 2-methyl-5-oxocyclopentane-1-carboxylic acid) in aqueous conditions .

- Mitigation : Add radical scavengers (e.g., BHT) during storage to prevent oxidative degradation .

Data Reporting Guidelines

- Experimental Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include full spectral data, crystallographic CIF files, and purity assays in supplementary materials .

- Safety Compliance : Reference SDS sections 10–11 for hazard communication, even if specific toxicological data is limited .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.